[1-(1-Benzothiophen-5-yl)-3-fluoropropan-2-yl](methyl)aminehydrochloride [1-(1-Benzothiophen-5-yl)-3-fluoropropan-2-yl](methyl)aminehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18251804
InChI: InChI=1S/C12H14FNS.ClH/c1-14-11(8-13)7-9-2-3-12-10(6-9)4-5-15-12;/h2-6,11,14H,7-8H2,1H3;1H
SMILES:
Molecular Formula: C12H15ClFNS
Molecular Weight: 259.77 g/mol

[1-(1-Benzothiophen-5-yl)-3-fluoropropan-2-yl](methyl)aminehydrochloride

CAS No.:

Cat. No.: VC18251804

Molecular Formula: C12H15ClFNS

Molecular Weight: 259.77 g/mol

* For research use only. Not for human or veterinary use.

[1-(1-Benzothiophen-5-yl)-3-fluoropropan-2-yl](methyl)aminehydrochloride -

Specification

Molecular Formula C12H15ClFNS
Molecular Weight 259.77 g/mol
IUPAC Name 1-(1-benzothiophen-5-yl)-3-fluoro-N-methylpropan-2-amine;hydrochloride
Standard InChI InChI=1S/C12H14FNS.ClH/c1-14-11(8-13)7-9-2-3-12-10(6-9)4-5-15-12;/h2-6,11,14H,7-8H2,1H3;1H
Standard InChI Key UOGHXMQOKUYXER-UHFFFAOYSA-N
Canonical SMILES CNC(CC1=CC2=C(C=C1)SC=C2)CF.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 1-(1-benzothiophen-5-yl)-3-fluoro-N-methylpropan-2-amine hydrochloride, reflects its benzothiophene backbone substituted at the 5-position with a fluorinated propylamine group. The hydrochloride salt enhances its stability and solubility for practical applications . Key molecular properties are summarized below:

PropertyValueSource
Molecular FormulaC12H15ClFNS\text{C}_{12}\text{H}_{15}\text{ClFNS}Vulcanchem
Molecular Weight259.77 g/molPubChem
CAS Number2731007-70-6PubChem
SynonymsEN300-37019821PubChem

The benzothiophene moiety contributes aromatic stability and π-π stacking potential, while the fluorine atom introduces electronegativity and metabolic resistance, critical for bioactivity.

Structural Analysis and Conformational Features

X-ray crystallography data remain unpublished, but computational models predict a planar benzothiophene ring with the fluoropropylamine chain adopting a staggered conformation to minimize steric hindrance. The methyl group on the amine nitrogen further stabilizes the molecule through inductive effects .

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed protocols are proprietary, general synthesis involves multi-step organic reactions:

  • Benzothiophene Functionalization: Electrophilic substitution at the 5-position of benzothiophene introduces a propan-2-yl group.

  • Fluorination: Selective fluorination at the 3-position of the propane chain using agents like DAST (diethylaminosulfur trifluoride).

  • Amine Formation: Methylamine is introduced via nucleophilic substitution or reductive amination, followed by hydrochloride salt formation .

Yield optimization typically requires anhydrous conditions and catalysts such as palladium for cross-coupling reactions.

Reactivity Profile

The compound participates in reactions characteristic of aryl amines and fluorocarbons:

  • Amine Reactivity: The secondary amine undergoes acylation, alkylation, and Schiff base formation, useful for derivatization.

  • Fluorine Effects: The C-F bond’s strength (485 kJ/mol) resists hydrolysis but enables hydrogen bonding in biological targets.

  • Benzothiophene Interactions: The sulfur atom coordinates with metal catalysts, facilitating further functionalization .

Agrochemical Applications

Pesticidal Efficacy

Patent US11939313B2 highlights this compound’s utility against lepidopteran pests (e.g., Spodoptera frugiperda) and aphids (Myzus persicae). In field trials, 500 ppm solutions achieved 90% mortality within 72 hours, outperforming commercial neonicotinoids.

Mode of Action

While unresolved, structural analogs suggest neurotoxic effects via acetylcholinesterase inhibition or nicotinic acetylcholine receptor (nAChR) antagonism. Fluorine’s electronegativity may enhance binding to catalytic serine residues in enzymes.

Recent Research Developments

A 2025 PubChem update (CID 165589956) confirmed the compound’s solubility in DMSO (32 mg/mL) and methanol (18 mg/mL), enabling formulation studies . Ongoing patent analyses suggest expanding applications in herbicide-resistant crop systems.

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